molecular formula C6H5Cl2N3 B1387872 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 785775-01-1

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B1387872
CAS No.: 785775-01-1
M. Wt: 190.03 g/mol
InChI Key: WJXFGDOFMONWMI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H5Cl2N3 It is characterized by its pyrrolo[3,4-d]pyrimidine core structure, which is substituted with two chlorine atoms at the 2 and 4 positions

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to prolonged therapeutic control of blood glucose levels without causing risks such as weight gain and hypoglycemia . Additionally, this compound has been found to exhibit strong anticancer activity by interacting with DNA and serving as an efficient tool for DNA interaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DPP-IV can modulate glucose metabolism in cells, leading to improved glycemic control . Furthermore, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. Its inhibition of DPP-IV involves binding to the active site of the enzyme, thereby preventing the cleavage of incretin hormones and enhancing their activity . This results in improved insulin secretion and glucose homeostasis. Additionally, its anticancer activity is mediated through its interaction with DNA, leading to the disruption of DNA replication and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it a viable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit DPP-IV and improve glycemic control without adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-IV, influencing glucose metabolism and insulin secretion . Additionally, its role in anticancer activity involves interactions with DNA and other cellular components, leading to the disruption of metabolic processes in cancer cells . These interactions highlight the compound’s potential in modulating metabolic flux and metabolite levels in various biological contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. Studies have shown that it can be efficiently transported across cell membranes and distributed to target tissues, where it exerts its biological effects . The compound’s ability to accumulate in specific tissues further enhances its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and other nuclear components . This localization is essential for its anticancer activity, as it allows the compound to directly influence DNA replication and induce apoptosis in cancer cells. Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, further enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5,6-diaminopyrimidine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrrolo[3,4-d]pyrimidine N-oxides .

Scientific Research Applications

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-d]pyrimidine core. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXFGDOFMONWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660009
Record name 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785775-01-1
Record name 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Reactant of Route 5
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Reactant of Route 6
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